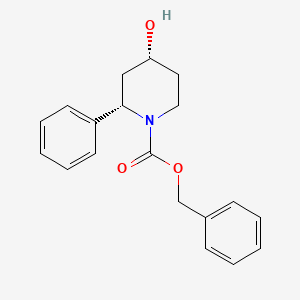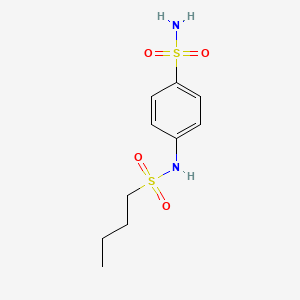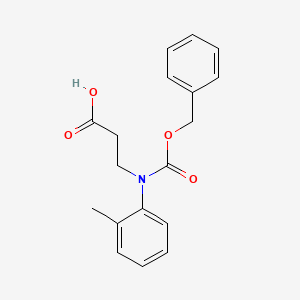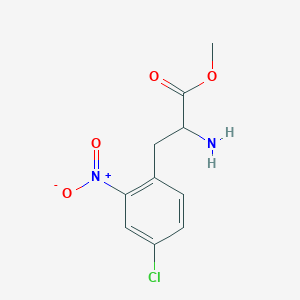
Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate is an organic compound with the molecular formula C10H11ClN2O4. It is a derivative of propanoic acid and contains both amino and nitro functional groups, making it a versatile compound in organic synthesis and various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate typically involves the nitration of a suitable precursor followed by esterification. One common method involves the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline, which is then reacted with methyl acrylate under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-3-(4-chloro-2-aminophenyl)propanoate .
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate involves its interaction with specific molecular targets. The amino and nitro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate: Similar in structure but with different functional groups.
Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate: Contains a fluorine atom instead of chlorine.
Methyl 2-amino-3-(2-pyridinyl)propanoate hydrochloride: Contains a pyridine ring instead of a nitro group.
Uniqueness
Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H11ClN2O4 |
|---|---|
Peso molecular |
258.66 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate |
InChI |
InChI=1S/C10H11ClN2O4/c1-17-10(14)8(12)4-6-2-3-7(11)5-9(6)13(15)16/h2-3,5,8H,4,12H2,1H3 |
Clave InChI |
LCJQUKSBKMHWQA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=C(C=C(C=C1)Cl)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


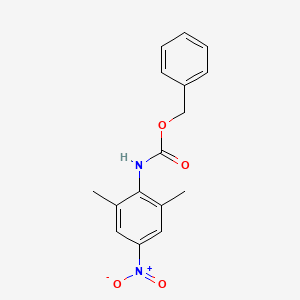
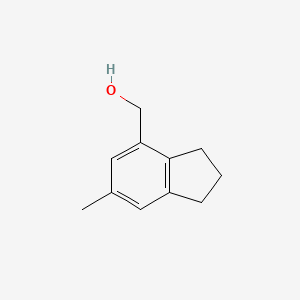

![1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13503327.png)
![4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid](/img/structure/B13503331.png)
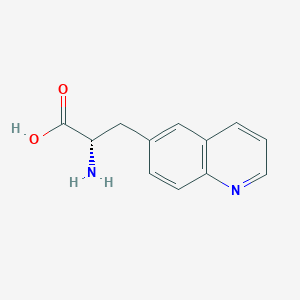

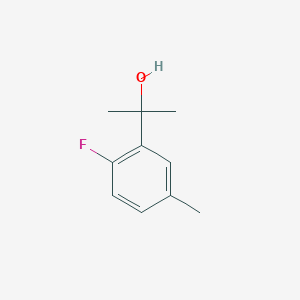

![3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13503367.png)
![2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503373.png)
